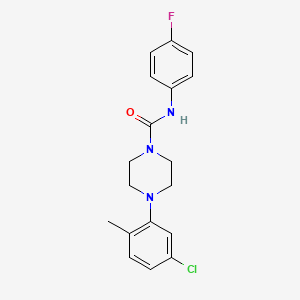
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide (CMPFPC) is a novel aromatic amide compound. It is a member of the piperazine family, which is known for its broad range of biological activities. CMPFPC is of particular interest due to its potential applications in scientific research and drug development.
Mecanismo De Acción
The exact mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is not yet fully understood. However, it is believed to interact with the 5-HT2A receptor, which is involved in many physiological processes, including the regulation of mood, sleep, and appetite. Additionally, it is thought to interact with the G-protein coupled receptor, which is involved in signal transduction pathways and is involved in many different physiological processes.
Biochemical and Physiological Effects
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have found that it has anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of cancer cells. In vivo studies have also found that it has anti-inflammatory and anti-cancer properties, as well as the ability to reduce the levels of certain hormones, such as cortisol and adrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it has been found to be relatively safe and non-toxic. Additionally, it is highly soluble in aqueous solutions, making it easy to work with. The main limitation of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is that its mechanism of action is still not fully understood, and further research is needed to elucidate its effects.
Direcciones Futuras
There are several potential future directions for the study of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide. These include further research into its mechanism of action, its effects on other biological systems, and its potential applications in drug discovery and development. Additionally, further research could be conducted into its ability to modulate the activity of other drugs, and its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as an adjuvant therapy in combination with other drugs.
Métodos De Síntesis
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide can be synthesized via a series of reactions. The starting material is 5-chloro-2-methylphenyl piperazine (CMPP), which can be obtained by reacting 2-methylphenylmagnesium bromide with 5-chloropiperazine. The CMPP is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the desired product. The reaction is conducted at room temperature and a yield of approximately 70% can be achieved.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of drug discovery and chemical biology. It has been found to be active in vitro against several types of cancer cells, including breast, colorectal, and prostate cancer cells. Additionally, it has been used in the development of novel anti-inflammatory drugs and as a tool for studying the mechanisms of action of other drugs.
Propiedades
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMWWAVAJOURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)
![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)
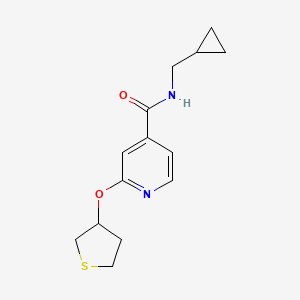
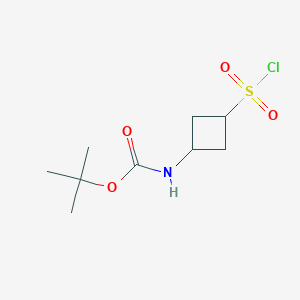


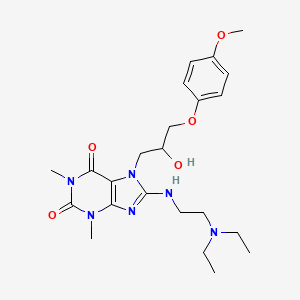
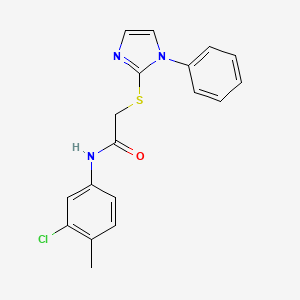
![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)

![1-(4-chlorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2461581.png)
![Tert-butyl N-[[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2461582.png)
![N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide](/img/structure/B2461585.png)